REACTION_CXSMILES
|
[Mg].Br[CH2:3][CH2:4][C:5]([F:9])=[C:6]([F:8])[F:7].[C:10](=[O:12])=[O:11].Cl>C(OCC)C>[F:9][C:5](=[C:6]([F:8])[F:7])[CH2:4][CH2:3][C:10]([OH:12])=[O:11]
|
Name
|
|
Quantity
|
2.4 g
|
Type
|
reactant
|
Smiles
|
[Mg]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Name
|
|
Quantity
|
18.9 g
|
Type
|
reactant
|
Smiles
|
BrCCC(=C(F)F)F
|
Name
|
|
Quantity
|
9 g
|
Type
|
reactant
|
Smiles
|
C(=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
was stirred for one hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
Upon completion of addition the reaction mixture
|
Type
|
TEMPERATURE
|
Details
|
was heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux until the reaction
|
Type
|
ADDITION
|
Details
|
Upon completion of addition the reaction mixture
|
Type
|
CUSTOM
|
Details
|
to destroy the excess magnesium
|
Type
|
EXTRACTION
|
Details
|
The reaction mixture was extracted with three 40 ml portions of diethyl ether
|
Type
|
TEMPERATURE
|
Details
|
The combined extracts were cooled
|
Type
|
ADDITION
|
Details
|
40 ml of aqueous 25% sodium hydroxide was added slowly
|
Type
|
CUSTOM
|
Details
|
The organic layer was separated
|
Type
|
EXTRACTION
|
Details
|
extracted with one 40 ml portion of aqueous 25% sodium hydroxide
|
Type
|
EXTRACTION
|
Details
|
The mixture was extracted with two 100 ml portions of diethyl ether
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined extracts were dried with sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated under reduced pressure
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
FC(CCC(=O)O)=C(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.9 g | |
YIELD: CALCULATEDPERCENTYIELD | 44.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |